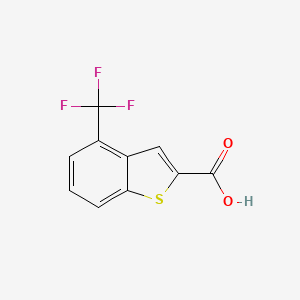

4-(トリフルオロメチル)-1-ベンゾチオフェン-2-カルボン酸

説明

4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H5F3O2S and its molecular weight is 246.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗真菌剤としての用途

4-(トリフルオロメチル)ベンゾ[b]チオフェン-2-カルボン酸: は、抗真菌治療における可能性について研究されてきました。 研究によると、この化合物の誘導体、特にサリチルアニリドエステルは、さまざまな真菌株に対して顕著なin vitro抗真菌活性を示すことが示されています 。これらの化合物は、酵母(MIC≧1.95 µmol/L)と比較して、最小発育阻止濃度(MIC)≧0.49 µmol/Lの真菌に対してより高い感受性を示しました。これは、耐性株に対してより効果的な新しい抗真菌薬を開発するための有望な道筋を示唆しています。

医薬品化学

医薬品化学において、トリフルオロメチル基は、その親油性と代謝安定性を向上させる能力により、創薬における一般的な部分です。問題の化合物は、さまざまな薬理学的に活性な薬剤を合成するための前駆体として役立ちます。 たとえば、それは、抗菌特性について調査されているサリチルアニリドエステルの合成に使用されてきました .

分析化学

4-(トリフルオロメチル)ベンゾ[b]チオフェン-2-カルボン酸: は、GC/MS法によるフッ素化芳香族カルボン酸の超微量分析において、内部標準として分析化学で使用されています 。その安定性と独特の化学的特徴により、正確な定量と分析のための理想的な参照化合物となっています。

有機合成

この化合物は、有機合成においても価値があります。それは、乾燥したN,N-ジメチルホルムアミド中でのN,N'-ジシクロヘキシルカルボジイミドカップリングを含むさまざまな化学反応のビルディングブロックとして機能します。 このような反応は、有機化学におけるさらなる研究開発のために複雑な分子を作成する上で基本的なものです .

薬剤開発

4-(トリフルオロメチル)ベンゾ[b]チオフェン-2-カルボン酸に存在するトリフルオロメチル基は、多くのFDA承認薬における重要な特徴です。それは、分子の薬物動態特性を改善し、治療薬としてより効果的にすることが知られています。 たとえば、原発性肝癌の治療に使用される薬剤であるソラフェニブは、トリフルオロメチル基を含んでおり、FDAから「ファストトラック」指定を受けています .

作用機序

Target of Action

It’s known that many trifluoromethyl group-containing drugs have been approved by the fda over the last 20 years . These drugs exhibit numerous pharmacological activities, suggesting that the trifluoromethyl group plays a significant role in their mechanism of action .

Mode of Action

It’s worth noting that the trifluoromethyl group is often incorporated into potential drug molecules, enhancing their syntheses and uses for various diseases and disorders . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .

Biochemical Pathways

It’s known that the degradation of some fluorinated drugs by microorganisms can produce fluorometabolites . This suggests that 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid might also undergo microbial biotransformation, potentially affecting various biochemical pathways.

Pharmacokinetics

It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency , which could impact the bioavailability of 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid.

Result of Action

Some salicylanilide esters with 4-(trifluoromethyl)benzoic acid have shown antifungal activity against various fungal strains . This suggests that 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid might also exhibit similar biological activities.

Action Environment

It’s known that the stability of the carbon-fluorine bond in organofluorine compounds can inhibit their biodegradation by microorganisms . This suggests that environmental factors such as microbial presence and activity could potentially influence the action and stability of 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid.

生化学分析

Biochemical Properties

4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to changes in metabolic flux and the levels of specific metabolites .

Cellular Effects

The effects of 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in oxidative stress responses and metabolic pathways, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s ability to modulate enzyme activity is particularly significant in the context of oxidative stress responses and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects over time .

Dosage Effects in Animal Models

The effects of 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of oxidative stress responses and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including oxidative damage and disruptions in cellular metabolism .

Metabolic Pathways

4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that play critical roles in these processes. The compound’s interactions with these enzymes can lead to changes in metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments, influencing its biochemical properties and cellular effects .

Subcellular Localization

The subcellular localization of 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical properties .

特性

IUPAC Name |

4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O2S/c11-10(12,13)6-2-1-3-7-5(6)4-8(16-7)9(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVNCWBGCFGVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618706 | |

| Record name | 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826995-55-5 | |

| Record name | 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)

![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)